2-Piperazinecarboxamide,N-methyl-(9CI)
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Overview
Description
2-Piperazinecarboxamide, N-methyl-(9CI) is a chemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, N-methyl-(9CI) typically involves the reaction of piperazine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of 2-Piperazinecarboxamide, N-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxamide, N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted p
Properties
CAS No. |
85817-22-7 |
---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N-methylpiperazine-2-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)5-4-8-2-3-9-5/h5,8-9H,2-4H2,1H3,(H,7,10) |
InChI Key |
VPMJTASZJZRIMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CNCCN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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